molecular formula C22H25N5O4 B2662846 6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione CAS No. 878733-25-6

6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B2662846
M. Wt: 423.473
InChI Key: LGVGVLMEGJGGIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C22H25N5O4 and its molecular weight is 423.473. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Mesoionic Compounds Synthesis : Mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, were synthesized from 4-amino-l-methylpyrimidin-6-ones. These compounds predominantly exist in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions, highlighting the synthetic versatility of purine analogs (Coburn & Taylor, 1982).

Biological Activity

  • Antiviral and Antihypertensive Activity : The synthesis of 7,8-polymethylenehypoxanthines from diethylacetal of dimethylformamide and 4-amino-5-ethoxycarbonyl-1,2-polymethyleneimidazoles led to compounds with potential antiviral and antihypertensive activities, demonstrating the therapeutic potential of purine derivatives (Nilov et al., 1995).
  • Antimicrobial Activity : Synthesis of 4‐Substituted 1‐(p‐methoxybenzyl)imidazoles aimed to mimic the structure of potent antimycobacterial 6‐aryl‐9‐(p‐methoxybenzyl)purines, indicating the exploration of imidazole derivatives as potential antimycobacterial agents (Miranda & Gundersen, 2009).

Synthetic Applications

  • Novel Reagents for Synthesis : The use of 3-methoxalylchromone for the regioselective synthesis of 1-desazapurine showcases the development of novel reagents for synthesizing complex purine analogs, underscoring the ongoing innovation in synthetic methods (Ostrovskyi et al., 2011).
  • Nucleotide Analog Synthesis : The first chemical synthesis of 2-aminoimidazo[1,2-a]-s-triazin-4-one and related derivatives introduces a new class of purine analogs, emphasizing the continuous search for novel nucleotide mimics with potential therapeutic applications (Kim et al., 1978).

properties

IUPAC Name

6-(2-ethoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O4/c1-7-31-17-11-9-8-10-16(17)25-12(2)13(3)26-18-19(23-21(25)26)24(6)22(30)27(20(18)29)14(4)15(5)28/h8-11,14H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVGVLMEGJGGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C(C)C(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione

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